
(S)-6-Bromo-7-chlorochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromo-7-chlorochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-7-chlorochroman-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination and chlorination of a chroman derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-6-Bromo-7-chlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce amine derivatives with different substitution patterns.
Applications De Recherche Scientifique
(S)-6-Bromo-7-chlorochroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and enzyme interactions.
Medicine: Research into its potential therapeutic effects includes studies on its use as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
6-Bromo-7-chlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
6-Bromo-7-chlorochroman-4-one: A ketone derivative with similar halogen substitution.
6-Bromo-7-chlorochroman-4-carboxylic acid: A carboxylic acid derivative with similar halogen substitution.
Uniqueness: (S)-6-Bromo-7-chlorochroman-4-amine is unique due to its chiral nature and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. The amine group also provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H9BrClNO |
|---|---|
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
(4S)-6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |
Clé InChI |
PPPOKPVUYNYILR-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C2[C@H]1N)Br)Cl |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



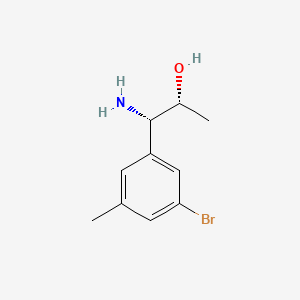

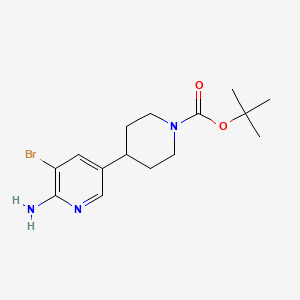

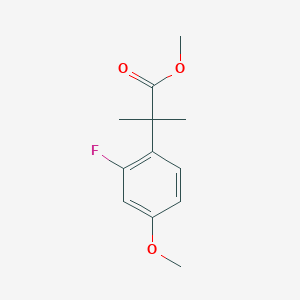
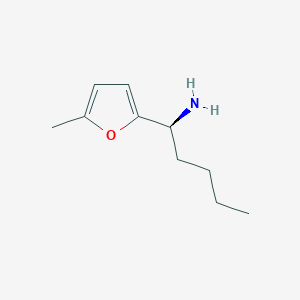
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
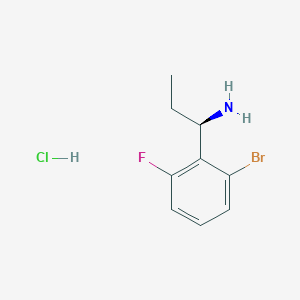
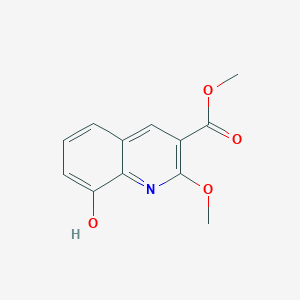

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
